N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-3-carbohydrazide
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Overview
Description
N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-3-carbohydrazide is a hydrazone derivative that has garnered attention due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrazole ring, a benzothiophene moiety, and a hydrazone linkage, which collectively contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-3-carbohydrazide typically involves the condensation of thiophene-2-carbohydrazide with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol, and may require an acid catalyst to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring or the benzothiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-3-carbohydrazide has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-3-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its aromatic rings enable π-π interactions with nucleic acids and proteins, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]thiophene-2-carbohydrazide
- N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]benzamide
Uniqueness
N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-3-carbohydrazide is unique due to its specific combination of a pyrazole ring and a benzothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness enhances its potential for forming stable metal complexes and interacting with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H14N4OS |
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Molecular Weight |
298.4g/mol |
IUPAC Name |
N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C15H14N4OS/c1-10-11(8-19(2)18-10)7-16-17-15(20)13-9-21-14-6-4-3-5-12(13)14/h3-9H,1-2H3,(H,17,20)/b16-7+ |
InChI Key |
SZKSXKNFVVZBLN-FRKPEAEDSA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=N/NC(=O)C2=CSC3=CC=CC=C32)C |
SMILES |
CC1=NN(C=C1C=NNC(=O)C2=CSC3=CC=CC=C32)C |
Canonical SMILES |
CC1=NN(C=C1C=NNC(=O)C2=CSC3=CC=CC=C32)C |
Origin of Product |
United States |
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